Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine
Description
Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine is a secondary amine characterized by a benzodioxole moiety linked to a methylamine group, which is further substituted with a 4-methoxybenzyl group. While direct experimental data for this compound are sparse in the provided evidence, its molecular formula is inferred as C₁₆H₁₇NO₃, with a molecular weight of 272.3 g/mol, based on structurally similar analogs (e.g., ).
The benzodioxole group (1,3-benzodioxol-5-yl) is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding. The 4-methoxybenzyl substituent introduces polarity and hydrogen-bonding capacity, which may modulate solubility and bioavailability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-18-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZQXEQOOYBPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H18ClNO3
- Molecular Weight : 307.78 g/mol
- CAS Number : 436099-74-0
The compound features a benzo[1,3]dioxole moiety and a methoxy-benzyl amine group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzodioxole Ring : This is achieved through the cyclization of catechol derivatives with formaldehyde.
- Introduction of the Methoxy Group : The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
- Formation of the Amine Group : The amine group can be formed through reductive amination of the corresponding aldehyde or ketone.
Biological Activities
This compound has been studied for various biological activities:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has shown effective inhibition against several cancer cell lines:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent due to its lower IC50 values compared to standard treatments like doxorubicin .
2. Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. This modulation may have implications for treating neurological disorders .
3. Enzyme Inhibition
Studies have demonstrated that this compound can inhibit various enzymes, potentially altering metabolic pathways associated with cancer and neurodegenerative diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to serotonin receptors, influencing mood regulation and anxiety disorders.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Inhibition of EGFR : The compound's anticancer mechanisms include inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- A study demonstrated that this compound significantly reduced cell viability in HepG2 liver cancer cells while showing minimal cytotoxicity towards normal cell lines .
- Another research project focused on its neuroprotective effects, revealing potential applications in treating conditions like depression and anxiety by modulating neurotransmitter levels .
Scientific Research Applications
Antimycobacterial Activity
One of the notable applications of benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine is its role as a precursor in the synthesis of antimycobacterial agents. Research has demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment. The crystal structure of related compounds has shown favorable interactions that enhance their biological efficacy .
Inhibition of Acetylcholinesterase
Another important application is in the development of acetylcholinesterase inhibitors. Compounds derived from this compound have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Some derivatives showed moderate inhibitory activity, indicating potential therapeutic applications in neurodegenerative disorders .
Leishmanicidal Activity
Functional derivatives of this compound have also demonstrated leishmanicidal properties. A study highlighted the synthesis of new imidazole derivatives through a Knoevenagel reaction involving this compound, which exhibited significant activity against Leishmania species in vitro .
Crystal Engineering
The compound has been utilized in crystal engineering to develop novel materials with specific properties. The polymorphism observed in related compounds suggests that this compound can form various crystalline forms that may be useful in designing materials with tailored functionalities for electronics or photonics applications .
Synthesis of Chiral Derivatives
Research has also focused on the synthesis of chiral derivatives using this compound as a building block. These chiral compounds are essential for developing asymmetric catalysts and pharmaceuticals, highlighting the compound's versatility in organic synthesis .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Substituent Position :
- Methoxy groups : The 4-methoxy substitution (target compound) offers better electronic stabilization than 2-methoxy (), which may affect reactivity in coupling reactions.
- Fluorine vs. Methoxy : Fluorine () increases lipophilicity (logP ~2.8 vs. ~2.3 for methoxy), favoring blood-brain barrier penetration.
Salt Forms :
- Hydrochloride salts () exhibit higher aqueous solubility (e.g., 351.83 g/mol for ’s compound) due to ionic character.
Polar Surface Area (PSA) :
- Compounds with methoxy/ethoxy groups (e.g., PSA ~49 Ų) are more polar than fluorine-substituted analogs (PSA ~38–41 Ų), influencing pharmacokinetics.
Q & A
Q. What are the recommended synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine, and what safety precautions are critical during synthesis?
A multi-step approach is often employed, starting with functionalization of the benzodioxole and methoxybenzyl moieties. For example, O-benzyl hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) can serve as intermediates in amination reactions . Hazard analysis must precede synthesis, including risk assessments for reagents like dichloromethane and sodium pivalate. Mutagenicity screening (e.g., Ames II testing) is recommended for intermediates, as some anomeric amides exhibit mutagenic properties . Fukuyama amine synthesis principles, involving N-protection and deprotection strategies, may also guide selective amine bond formation .
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the benzodioxole and methoxybenzyl groups. For instance, H NMR can resolve methoxy protons (~δ 3.8 ppm) and benzodioxole methylene protons (~δ 5.9–6.0 ppm) . Infrared (IR) spectroscopy identifies functional groups like C-O (benzodioxole, ~1250 cm) and N-H stretches (amine, ~3300 cm). Mass spectrometry (MS) provides molecular weight validation; for example, a derivative with molecular formula CHNOS showed an [M+H] peak at m/z 440.1 .
Q. Which computational methods predict the electronic and thermodynamic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate ionization potentials, electron affinities, and bond dissociation energies. Studies show that inclusion of exact-exchange terms improves accuracy for thermochemical properties like atomization energies (average deviation <2.4 kcal/mol) . Solvent effects and molecular electrostatic potential maps may further elucidate reactivity in biological systems.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
Key factors include:
- Catalyst Selection : Transition-metal catalysts (e.g., Ru or Rh) enable C–H activation for cyclization reactions, as demonstrated in benzodiazepine syntheses .
- Solvent Systems : Aqueous ethanol mixtures (e.g., HO/EtOH) enhance green chemistry metrics while maintaining efficiency .
- Temperature Control : Exothermic reactions (e.g., acylations) require gradual reagent addition to avoid decomposition, as seen in DSC studies of thermally unstable intermediates .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
- Standardized Assays : Use consistent cell lines (e.g., MDA-MB-231 for antitumor studies) and protocols to minimize variability .
- Structural Modifications : Compare analogs with substituent changes (e.g., tert-butyl vs. aryl groups) to identify structure-activity relationships (SAR) .
- Dose-Response Curves : Validate IC values across multiple replicates and orthogonal assays (e.g., migration vs. adhesion inhibition) .
Q. How can researchers design assays to evaluate antitumor mechanisms of this compound?
- Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane potential collapse in triple-negative breast cancer cells .
- Cell Cycle Analysis : Use flow cytometry to assess G1/S phase arrest, as observed in thiazol-2-amine derivatives .
- In Vivo Models : Xenograft studies in mice with tumor volume monitoring provide translational insights.
Q. What mechanistic hypotheses explain divergent antibacterial vs. antitumor activities?
Antibacterial activity in dihydropyrazoles correlates with membrane disruption (e.g., Gram-positive targeting via lipid II interaction) , while antitumor effects may involve kinase inhibition or DNA intercalation. Computational docking against bacterial FabH enzymes vs. human topoisomerase II can clarify selectivity .
Q. How can discrepancies in mutagenicity assessments be resolved?
- Follow-Up Assays : Combine Ames testing with mammalian cell mutagenicity assays (e.g., HPRT gene mutation) .
- Structural Analysis : Compare mutagenic potential of anomeric amide derivatives to non-mutagenic analogs (e.g., benzyl chloride controls) .
- QSAR Modeling : Use quantitative structure-activity relationship models to predict mutagenicity based on substituent electronegativity and steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
